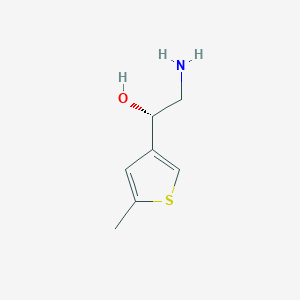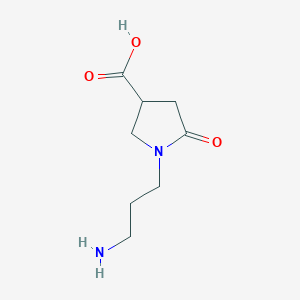![molecular formula C13H19N3O4S B13302385 Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and a methylamine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The nitrobenzenesulfonyl group is then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. Finally, the methylamine moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted sulfonamides or thiols.
Wissenschaftliche Forschungsanwendungen
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitrobenzenesulfonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms.
Nitrobenzenesulfonyl Compounds: Other compounds containing the nitrobenzenesulfonyl group, which may exhibit similar chemical reactivity.
Uniqueness: Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is unique due to the specific combination of functional groups it possesses. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C13H19N3O4S |
|---|---|
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
N-methyl-1-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-14-10-11-6-8-15(9-7-11)21(19,20)13-5-3-2-4-12(13)16(17)18/h2-5,11,14H,6-10H2,1H3 |
InChI-Schlüssel |
SEFNXBZAKABVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


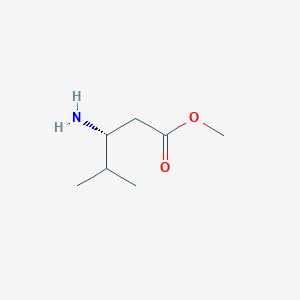
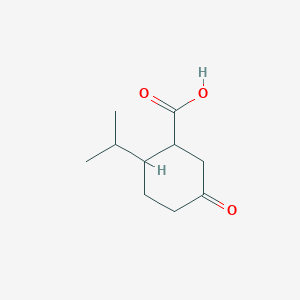
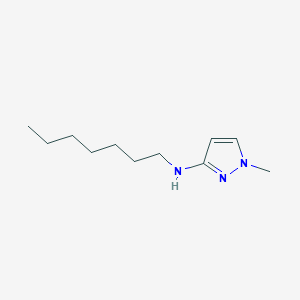


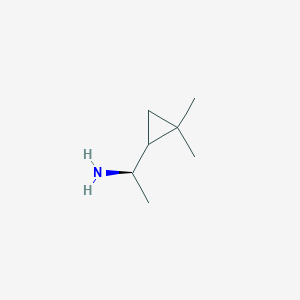
![5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13302351.png)
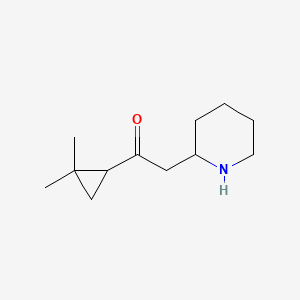
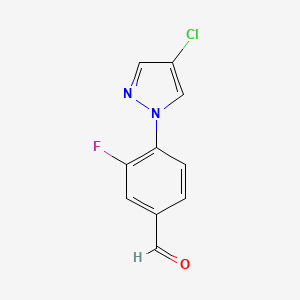
![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)


